molecular formula C7H9BrO4S B2367727 2-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)acetic acid CAS No. 2416230-94-7

2-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)acetic acid

Cat. No.: B2367727
CAS No.: 2416230-94-7
M. Wt: 269.11
InChI Key: NAKIVZJTQVNZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)acetic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bicyclo[1.1.1]pentane moiety imparts significant strain to the molecule, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of bicyclo[1.1.1]pentane, followed by sulfonylation and subsequent acetic acid functionalization. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bromine or sulfonyl groups.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)acetic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)acetic acid involves its interaction with molecular targets through its functional groups. The bromine and sulfonyl groups can participate in various chemical reactions, influencing the compound’s reactivity and binding properties. The bicyclo[1.1.1]pentane moiety provides a rigid framework that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid: Similar structure but lacks the sulfonyl group.

    Bicyclo[1.1.1]pentane derivatives: Various derivatives with different functional groups attached to the bicyclic core.

Uniqueness

2-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)acetic acid is unique due to the combination of the bromine, sulfonyl, and acetic acid functional groups attached to the strained bicyclo[1.1.1]pentane core. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[(3-bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO4S/c8-6-2-7(3-6,4-6)13(11,12)1-5(9)10/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKIVZJTQVNZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)Br)S(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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